molecular formula C13H20N4 B13232637 (Pentan-2-yl)(1-{[1,2,4]triazolo[4,3-a]pyridin-3-yl}ethyl)amine

(Pentan-2-yl)(1-{[1,2,4]triazolo[4,3-a]pyridin-3-yl}ethyl)amine

Cat. No.: B13232637
M. Wt: 232.32 g/mol
InChI Key: HRNJBSYWRUZFSG-UHFFFAOYSA-N
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Description

(Pentan-2-yl)(1-{[1,2,4]triazolo[4,3-a]pyridin-3-yl}ethyl)amine is a complex organic compound that features a combination of a pentan-2-yl group and a triazolopyridine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Pentan-2-yl)(1-{[1,2,4]triazolo[4,3-a]pyridin-3-yl}ethyl)amine typically involves the following steps:

    Formation of the Triazolopyridine Core: The triazolopyridine core can be synthesized through a cyclization reaction involving a pyridine derivative and a triazole precursor under acidic or basic conditions.

    Alkylation: The triazolopyridine core is then alkylated with a suitable alkyl halide, such as pentan-2-yl bromide, in the presence of a base like potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. Techniques such as continuous flow synthesis and microwave-assisted synthesis can be employed to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pentan-2-yl group, leading to the formation of ketones or carboxylic acids.

    Reduction: Reduction reactions can target the triazolopyridine moiety, potentially converting it to a dihydro derivative.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base.

Major Products

    Oxidation: Formation of pentan-2-one or pentanoic acid.

    Reduction: Formation of dihydrotriazolopyridine derivatives.

    Substitution: Formation of N-substituted derivatives with various functional groups.

Scientific Research Applications

(Pentan-2-yl)(1-{[1,2,4]triazolo[4,3-a]pyridin-3-yl}ethyl)amine has several scientific research applications:

    Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for targeting neurological and inflammatory diseases.

    Materials Science: It is explored for use in the development of novel materials with specific electronic or optical properties.

    Biological Studies: The compound is used in studies to understand its interaction with biological macromolecules, such as proteins and nucleic acids.

Mechanism of Action

The mechanism of action of (Pentan-2-yl)(1-{[1,2,4]triazolo[4,3-a]pyridin-3-yl}ethyl)amine involves its interaction with specific molecular targets. The triazolopyridine moiety can bind to enzyme active sites or receptor proteins, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    (Pentan-2-yl)(1-{[1,2,4]triazolo[4,3-a]pyridin-3-yl}methyl)amine: Similar structure but with a methyl group instead of an ethyl group.

    (Pentan-2-yl)(1-{[1,2,4]triazolo[4,3-a]pyridin-3-yl}propyl)amine: Similar structure but with a propyl group instead of an ethyl group.

Uniqueness

(Pentan-2-yl)(1-{[1,2,4]triazolo[4,3-a]pyridin-3-yl}ethyl)amine is unique due to its specific combination of a pentan-2-yl group and a triazolopyridine moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C13H20N4

Molecular Weight

232.32 g/mol

IUPAC Name

N-[1-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]pentan-2-amine

InChI

InChI=1S/C13H20N4/c1-4-7-10(2)14-11(3)13-16-15-12-8-5-6-9-17(12)13/h5-6,8-11,14H,4,7H2,1-3H3

InChI Key

HRNJBSYWRUZFSG-UHFFFAOYSA-N

Canonical SMILES

CCCC(C)NC(C)C1=NN=C2N1C=CC=C2

Origin of Product

United States

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